N-{2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide: is a complex organic compound that features a unique combination of fluorinated phenyl, thiophene, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-bromoacetylthiophene to yield the thiazole ring. The final step involves acetylation of the thiazole derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Uniqueness
N-(2-{N’-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is unique due to its combination of fluorinated phenyl, thiophene, and thiazole moieties, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H13FN4OS2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H13FN4OS2/c1-10(22)19-15-14(13-7-4-8-23-13)20-16(24-15)21-18-9-11-5-2-3-6-12(11)17/h2-9H,1H3,(H,19,22)(H,20,21)/b18-9+ |
InChI Key |
QRXLHKFKGROOLR-GIJQJNRQSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CC=C2F)C3=CC=CS3 |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CC=C2F)C3=CC=CS3 |
Origin of Product |
United States |
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